2-(Benzyloxy)-N-(3-bromobenzyl)acetamide
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Overview
Description
2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is an organic compound that features a benzyloxy group and a bromobenzyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide typically involves the reaction of 2-(benzyloxy)acetic acid with 3-bromobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-N-(3-bromobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-N-(3-bromobenzyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy and bromobenzyl groups can interact with the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-N-(4-bromobenzyl)acetamide: Similar structure but with the bromine atom in the para position.
2-(Benzyloxy)-N-(3-chlorobenzyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-N-(3-methylbenzyl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with biological targets. The combination of the benzyloxy and bromobenzyl groups also provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-8-4-7-14(9-15)10-18-16(19)12-20-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOVSHAAMYPPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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